Ruzinurad - 1638327-48-6

Ruzinurad

Catalog Number: EVT-3318599
CAS Number: 1638327-48-6
Molecular Formula: C14H12BrNO2S
Molecular Weight: 338.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4R, 5S, 6S) -3 - (((2R, 3R) -2 - ((((S) -2- amino-3-methyl-1-oxobutyl) methyl) tetrahydro-3-furanyl) thio) - 6 - ((R) -1-hydroxyethyl) -4-methyl-7-oxo-1-azabicyclo (3.2.0) hept-2-ene-2-carboxylic acid

Compound Description: This compound is a carbapenem antibiotic. [] Carbapenem antibiotics are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. They are often used to treat serious bacterial infections. []


2-(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone

Compound Description: This compound contains both a cyclobutane ring and a triazole ring within its structure. [] 1,2,4-triazole derivatives are known for their diverse pharmacological properties, including antibacterial, antidepressant, antitubercular, analgesic, and antiviral activities. [] Cyclobutane derivatives, particularly 3-substituted cyclobutane carboxylic acid derivatives, also exhibit noteworthy biological activities, such as anti-inflammatory, antidepressant, and liquid crystal properties. []


6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol (NBDHEX)

Compound Description: NBDHEX is a nitrobenzoxadiazole derivative that exhibits potent cytotoxic activity against various cancer cell lines and the protozoan parasite Giardia duodenalis. [] Importantly, NBDHEX demonstrates gametocyte-selective inhibition of Plasmodium falciparum, the parasite responsible for malaria, and effectively blocks parasite transmission through Anopheles mosquitoes. []


3-(9H-Purin-6-yl-thio)carbonothioyl methyl-8-oxo-7-(2-thiophen-2-yl)acetamido-5-thia-1-azabicyclo-4-octo-ene-carboxylic acid

Compound Description: This compound is a cephalothin derivative designed as a prodrug to deliver 6-mercaptopurine (6-MP) specifically to cancer tissues. [] Its design exploits the lower extracellular pH and elevated glutathione (GSH) levels often found in tumor environments. []


(6R, 7R)-7-[2-(2-Amino-4-thiazolyl) glyoxylamido]-8-oxo-3-[[(1, 2, 5, 6-tetrahydro-2-methyl-5,6-dioxo-as-triazin-3-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 72-(Z)-(O-methyloxime), disodium salt, sesquaterhydrate (Ceftriaxone sodium)

Compound Description: Ceftriaxone sodium is a third-generation cephalosporin antibiotic administered intravenously or intramuscularly. [] It is effective against a broad spectrum of bacteria and is often used to treat community-acquired infections like pneumonia and urinary tract infections. [] Ceftriaxone's advantages include once-daily dosing and efficacy against bacterial strains resistant to earlier generations of cephalosporins. []


Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

Compound Description: This compound is a key intermediate in the synthesis of prulifloxacin (NM441), a novel tricyclic quinolone antibacterial agent. [] Quinolones are a class of synthetic broad-spectrum antibacterial drugs that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. []


(4R,5S,6S)‐6‐[(R)‐1‐hydroxyethyl]‐3‐[(2S,4S)‐2‐[(R)‐1‐hydroxy-1-[(R)‐pyrrolidin‐3‐yl]methyl]pyrrolidin‐4-yl]thio‐4-methyl-7-oxo-1-azabicyclo[3.2.0]hept‐2-ene-2-carboxylic acid monohydrochloride (E1010)

Compound Description: E1010 is a novel carbapenem antibiotic. []


(5R,6S)-3-[[2-(Formimidoylamino)ethyl]thio]-6-[(R)-1-hydroxyethyl] - 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid monohydrate (FAC)

Compound Description: FAC is a carbapenem antibiotic evaluated for its stability against porcine renal dehydropeptidase-I (DHP-I), an enzyme that can inactivate certain antibiotics. []


(5R,6S)-3-[(S)-1-(Acetimidoylpyrrolidin-3-yl)thio]-6-[(R)-1- hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0] hept-2-ene-2-carboxylic acid (AHC)

Compound Description: AHC is a carbapenem antibiotic assessed for its stability against renal dehydropeptidase-I (DHP-I). []


(4R,5S,6S)-3-[[(3S,5S)-5-Dimethylcarbamoylpyrrolidin-3-yl]thio]-6- [(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2- carboxylic acid trihydrate (DHC)

Compound Description: DHC is another carbapenem antibiotic analyzed for its stability against renal dehydropeptidase-I (DHP-I). []


(1R,5S,6S)-2-[(6,7-Dihydro-5H-pyrazolo[1,2-a] [, , ]triazolium-6-yl)thio]-6-[(R)-1-hydroxyethyl]-1-methyl-ca rbapen - 2-em-3-carboxylate (DHM)

Compound Description: DHM is a carbapenem antibiotic that exhibits remarkably high stability against the enzyme renal DHP-I. []


(6R,7R)-7-(2-[3,5-Dichloro-4-oxo-1(4H)-pyridyl]-acetamido)-3-([(5-methyl-1,3,4-thiadiazol-2-yl)-thio)-8-oxo-5-thia-1-azabicyclo[4,2,0]oct-2-ene-2-carboxylic acid (Cefazedone)

Compound Description: Cefazedone, a cephalosporin antibiotic, demonstrates significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains. []


D-5-Amino-5-carboxy-valeramido)-3-(acetylhydrazido)-8-oxo-5-thio-1-azabicyclo (4,2,0)-oct- 2-ene-2-carboxylic acid

Compound Description: This compound serves as a fundamental structure in the development of several novel cephalosporin derivatives. These derivatives have shown promising antibacterial and antifungal properties. []


1-Amino-3-[2[(1-iminoethyl)amino]ethylthio]cyclobutane carboxylic Acid

Compound Description: This compound is a conformationally constrained derivative of S-[2-[(1-iminoethyl)amino]ethyl]homocysteine designed to investigate its potential as a nitric oxide synthase (NOS) inhibitor. [] NOS is responsible for producing nitric oxide, a signaling molecule involved in various physiological and pathological processes. []


(4S)-4-[[2-[(1-Iminoethyl)amino]ethyl]thio]-L-proline

Compound Description: Similar to the previous compound, (4S)-4-[[2-[(1-Iminoethyl)amino]ethyl]thio]-L-proline is another conformationally constrained derivative of S-[2-[(1-iminoethyl)amino]ethyl]homocysteine synthesized and evaluated for its potential as a nitric oxide synthase (NOS) inhibitor. []

Source and Classification

Ruzinurad is synthesized from various chemical precursors through multiple reaction pathways. It falls under the category of synthetic organic compounds designed to modulate uric acid levels in patients with conditions such as gout and hyperuricemia. The compound's classification as a URAT1 inhibitor places it alongside other known inhibitors like lesinurad and verinurad.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ruzinurad involves several key steps:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as the backbone for constructing the final product.
  2. Functionalization: Various functional groups are introduced through reactions such as nucleophilic substitutions and coupling reactions, often utilizing reagents like thionyl chloride or boronic acids.
  3. Purification: After each synthetic step, purification techniques such as column chromatography are employed to isolate the desired intermediates and final product.

For example, one method includes treating an aromatic compound with thionyl chloride to form an acyl chloride, which is then reacted with ammonia to yield an amide intermediate. Subsequent reduction steps may involve lithium aluminum hydride to convert amides into amines.

Molecular Structure Analysis

Structure and Data

Ruzinurad's molecular structure can be characterized by its specific arrangement of atoms, functional groups, and stereochemistry. The compound typically features a biphenyl or diarylmethane backbone, which is essential for its interaction with the URAT1 binding site. Spectroscopic methods such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to confirm its structure.

Structural Features

  • Molecular Formula: The molecular formula provides insights into the number of atoms present in Ruzinurad.
  • 3D Structure: Advanced techniques like X-ray crystallography or cryo-electron microscopy can elucidate the three-dimensional conformation of Ruzinurad when bound to URAT1.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Ruzinurad may include:

  • Coupling Reactions: Utilizing Suzuki or Heck coupling to form carbon-carbon bonds between aromatic rings.
  • Hydrolysis: Converting esters or amides into their corresponding acids or amines under acidic or basic conditions.
  • Cyclization: Forming cyclic structures through intramolecular reactions that enhance biological activity.

These reactions are carefully optimized for yield and purity, often requiring specific conditions such as temperature control and reaction time.

Mechanism of Action

Process and Data

Ruzinurad exerts its pharmacological effects primarily through competitive inhibition of URAT1. By binding to the transporter, it prevents uric acid reabsorption in the kidneys, leading to increased urinary excretion of uric acid. This mechanism is crucial for managing conditions associated with elevated uric acid levels.

Binding Affinity

The binding affinity of Ruzinurad for URAT1 can be quantified using assays that measure inhibition constants (IC50 values). Such studies reveal how effectively Ruzinurad can compete with uric acid for binding to URAT1.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ruzinurad typically appears as a white crystalline solid.
  • Solubility: Its solubility profile in various solvents is essential for formulation development.

Chemical Properties

  • Stability: The stability of Ruzinurad under different pH conditions and temperatures is evaluated to ensure its efficacy during storage and use.
  • Reactivity: Understanding its reactivity with other compounds helps predict potential interactions in biological systems.
Applications

Scientific Uses

Ruzinurad is primarily utilized in clinical settings for managing hyperuricemia and gout. Ongoing research aims to explore its efficacy compared to existing treatments, potential side effects, and long-term outcomes in patients. Additionally, it serves as a valuable tool in pharmacological studies aimed at understanding urate transport mechanisms and developing next-generation uricosuric agents.

Introduction to Uricosuric Therapeutics and Ruzinurad

Hyperuricemia, characterized by serum uric acid (SUA) levels exceeding 6.8 mg/dL, represents a significant metabolic disorder affecting approximately 38 million Americans and demonstrating increasing global prevalence linked to Western dietary patterns and rising cardiometabolic comorbidities [2] [10]. This condition arises from disrupted uric acid homeostasis, where renal underexcretion accounts for approximately 90% of cases, primarily mediated by urate transporter 1 (URAT1) in the proximal tubule [1] [8]. The evolutionary loss of uricase in humans, unlike most mammals, contributes to higher baseline uric acid levels and susceptibility to hyperuricemia [10]. Uricosuric agents address this pathophysiology by inhibiting URAT1, thereby enhancing renal uric acid excretion. Ruzinurad (SHR4640) emerges as a novel, highly selective URAT1 inhibitor developed by Jiangsu Hengrui Pharmaceuticals, demonstrating potent hypouricemic effects in clinical trials [5] [9].

Historical Development of URAT1 Inhibitors

The development of uricosuric agents has evolved through several generations with progressively refined mechanisms of action:

  • First-generation agents: Probenecid (1950s) and sulfinpyrazone exhibited broad-spectrum inhibition of organic anion transporters (OATs), leading to significant drug interactions and limited clinical utility due to non-selective action [8].
  • Second-generation agents: Benzbromarone (1970s) offered improved potency but was associated with idiosyncratic hepatotoxicity, resulting in market withdrawal in several countries [1].
  • Third-generation agents: Lesinurad (approved 2015-2016) targeted URAT1 and OAT4 with greater specificity. However, it demonstrated dose-dependent nephrotoxicity, particularly at 400mg doses, and required co-administration with xanthine oxidase inhibitors (XOIs). Its manufacturer discontinued it in 2019 for business reasons following post-marketing safety concerns [8].

The identification of URAT1 mutations in hereditary hypouricemia provided definitive validation of URAT1 as a therapeutic target [1]. Early inhibitors like benzbromarone and lesinurad interacted with key residues (Phe-365, Ser-35) within URAT1's substrate channel, but their interaction profiles differed. Benzbromarone required Phe-365 for binding, whereas verinurad (another investigational agent) uniquely depended on Cys-32, suggesting structural diversity in inhibitor binding modes [1]. This historical progression highlights the ongoing challenge of achieving sufficient inhibitory potency while minimizing off-target effects – a challenge addressed through Ruzinurad's high selectivity.

Table 1: Evolution of Uricosuric Agents Targeting URAT1

GenerationRepresentative AgentsKey Molecular TargetsClinical Limitations
First (1950s)Probenecid, SulfinpyrazoneMultiple OATsNon-selective; significant drug interactions
Second (1970s)BenzbromaroneURAT1, other OATsIdiosyncratic hepatotoxicity
Third (2015)LesinuradURAT1, OAT4Dose-dependent nephrotoxicity; withdrawn 2019
Next-generationRuzinurad (SHR4640)Highly selective URAT1Under investigation

Ruzinurad's Position in Contemporary Pharmacotherapy

Ruzinurad distinguishes itself through its exceptional selectivity for URAT1 over other renal transporters. Preclinical data demonstrate >100-fold selectivity against OAT1, OAT3, and OCT2, minimizing potential for drug-drug interactions mediated by these transporters [5] [9]. Pharmacologically, Ruzinurad exhibits a synergistic effect when combined with xanthine oxidase inhibitors (XOIs) like febuxostat or allopurinol, addressing both overproduction and underexcretion components of hyperuricemia [9]. This synergy was demonstrated in a phase 2 trial where combination therapy significantly outperformed febuxostat monotherapy:

Table 2: Efficacy of Ruzinurad in Phase 2 Clinical Trial (Combination with Febuxostat)

Treatment Group% Achieving SUA ≤ 360 μmol/L (Week 12)Odds Ratio vs Placebo (95% CI)% Achieving SUA ≤ 300 μmol/L
Febuxostat + Ruzinurad 10mg56.9%8.7 (3.3-23.2)43.1%
Febuxostat + Ruzinurad 5mg53.1%6.5 (2.7-18.9)38.8%
Febuxostat + Placebo-Reference-

Ruzinurad's pharmacokinetic profile supports once-daily dosing, with linear exposure observed across the therapeutic range (5-10mg). Food intake does not significantly alter absorption, enhancing patient convenience [5]. Its metabolism involves multiple pathways without predominant cytochrome P450 dependence, reducing vulnerability to pharmacokinetic interactions [9]. This positions Ruzinurad as a combination enhancer specifically designed for patients failing to achieve SUA targets (<6 mg/dL or <360 μmol/L) on XOI monotherapy – a population representing approximately 60% of gout patients on allopurinol 300mg daily [4].

Unmet Clinical Needs in Hyperuricemia Management

Despite available therapies, significant gaps persist in hyperuricemia management:

  • Inadequate response rates: Approximately 40-50% of gout patients fail to achieve target SUA levels with XOI monotherapy, particularly those with high baseline SUA (>8 mg/dL), tophi, or impaired renal function [4] [9]. This treatment resistance creates a therapeutic gap requiring alternative approaches.
  • Renal impairment limitations: Many uricosurics lose efficacy in chronic kidney disease (CKD) due to reduced tubular secretion. Approximately 37% of patients in Ruzinurad trials had eGFR <90 mL/min, yet demonstrated comparable responses to those with normal renal function [9]. This suggests potential utility in CKD populations where allopurinol dosing is constrained and febuxostat carries warnings.
  • Comorbidity management: Hyperuricemia frequently coexists with cardiovascular disease, hypertension, and metabolic syndrome. Mendelian randomization studies confirm causal links only for gout and kidney disease, yet epidemiological associations persist for other comorbidities [10]. Novel agents must navigate complex cardiorenal metabolic interactions without exacerbating these conditions.
  • Precision medicine gaps: Genetic polymorphisms in URAT1 (SLC22A12) and other transporters (ABCG2) significantly influence urate homeostasis and drug response. Current therapeutic selection rarely incorporates pharmacogenetic profiling, despite known HLA-B*5801 associations with allopurinol hypersensitivity in Asian populations [4] [6].
  • Translational research needs: While URAT1 crystal structures have enabled targeted drug design, the dynamic regulation of urate transporters in response to inflammation, metabolic stress, and comorbidities remains poorly understood. Additionally, the role of extra-renal elimination (e.g., intestinal ABCG2) in treatment response warrants further investigation [10].

Ruzinurad addresses several unmet needs through its mechanistic specificity, renal safety profile at therapeutic doses (5-10mg), and demonstrated efficacy in XOI-inadequate responders. Ongoing phase 3 trials (NCT identifier not provided in sources) will further clarify its role in difficult-to-treat populations, including those with stage 3-4 CKD and tophaceous gout [5] [9].

Properties

CAS Number

1638327-48-6

Product Name

Ruzinurad

IUPAC Name

1-(6-bromoquinolin-4-yl)sulfanylcyclobutane-1-carboxylic acid

Molecular Formula

C14H12BrNO2S

Molecular Weight

338.22 g/mol

InChI

InChI=1S/C14H12BrNO2S/c15-9-2-3-11-10(8-9)12(4-7-16-11)19-14(13(17)18)5-1-6-14/h2-4,7-8H,1,5-6H2,(H,17,18)

InChI Key

QGBWIYLNOBYNDL-UHFFFAOYSA-N

SMILES

C1CC(C1)(C(=O)O)SC2=C3C=C(C=CC3=NC=C2)Br

Canonical SMILES

C1CC(C1)(C(=O)O)SC2=C3C=C(C=CC3=NC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.